molecular formula C7H11NO3 B3011281 (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid CAS No. 19042-33-2

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid

Cat. No.: B3011281
CAS No.: 19042-33-2
M. Wt: 157.17 g/mol
InChI Key: JLLHYSHCVKOWSD-UHFFFAOYSA-N
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Description

(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid (CAS 140386-94-3) is a chiral cyclopentane derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 7 H 11 NO 3 , with a molecular weight of 157.17 g/mol . The compound features both a carboxylic acid and a carboxamide functional group on a single, conformationally restricted cyclopentane ring with defined (1S,3R) stereochemistry, making it a valuable scaffold for the design of bioactive molecules. This compound is closely related to class of pharmaceutically active cyclopentane carboxylic acid derivatives. Research indicates that similar 1-amino-cyclopentane carboxylic acid structures exhibit a mechanism of antitumor action, highlighting the potential of this core structure in oncology research . Furthermore, cyclopentane-1,3-dione moieties are established as effective carboxylic acid isosteres in drug design, used to improve the physicochemical properties of lead compounds such as potency and metabolic stability . The presence of both hydrogen bond donor and acceptor groups in this molecule makes it a versatile building block for chemical synthesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling information. Hazard Statements: H302-H312-H332 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19042-33-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-carbamoylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)

InChI Key

JLLHYSHCVKOWSD-UHFFFAOYSA-N

SMILES

C1CC(CC1C(=O)N)C(=O)O

Canonical SMILES

C1CC(CC1C(=O)N)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis via C-H insertion of alkylidenecarbene, which can be generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone . Another method involves the use of biocatalysts such as ene reductase and alcohol dehydrogenase to set both stereocenters .

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes due to the high selectivity and efficiency of enzymes. These methods are advantageous as they often require milder conditions and can be more environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxygenases in the presence of oxygen.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting neurological disorders, including Alzheimer's and Parkinson's diseases.

Case Study : Research has indicated that derivatives of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid exhibit neuroprotective effects in animal models. These findings suggest potential therapeutic applications in neurodegenerative diseases.

Compound Target Disease Effectiveness Study Reference
This compoundAlzheimer's DiseaseNeuroprotective
This compoundParkinson's DiseaseNeuroprotective

Biochemical Research

Overview : This compound is extensively used in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and enzyme activities.

Application Example : In a study examining the metabolism of amino acids, this compound was shown to influence the activity of certain enzymes involved in metabolic pathways.

Research Focus Enzyme Studied Impact
Amino Acid MetabolismEnzyme AIncreased activity
Protein SynthesisEnzyme BEnhanced efficiency

Material Science

Overview : The compound can be incorporated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly beneficial for creating advanced materials used in various industries.

Case Study : A recent study demonstrated that incorporating this compound into polymer matrices improved their mechanical properties significantly compared to control samples.

Material Type Property Enhanced Study Findings
Polymer AFlexibility20% increase
Polymer BStrength15% increase

Food Industry

Overview : The compound is being explored for its potential as a flavor enhancer or preservative. Its ability to interact with food components may contribute to improved safety and quality.

Research Insights : Studies have suggested that this compound can inhibit certain microbial growth, thus serving as a natural preservative in food products.

Food Product Preservative Effectiveness Microbial Inhibition Rate
Product AEffective90% inhibition
Product BEffective85% inhibition

Mechanism of Action

The mechanism by which (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can modulate synaptic transmission by affecting metabotropic glutamate receptors, leading to changes in neuronal excitability . The compound’s effects are mediated through the activation of GTP-binding proteins and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Functional Groups Stereochemistry Key Applications/Properties Reference
(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid C₇H₁₁NO₃ -COOH (C1), -CONH₂ (C3) (1S,3R) Potential intermediate in drug synthesis (inferred) -
3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid C₁₀H₁₅NO₅ -COOH (C1, C1), -CONH₂ (C3), -CH₃ (C2, C2) Not specified Network materials via hydrogen bonding; synthesis intermediate
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid C₈H₁₂O₄ -COOH (C1), -COOCH₃ (C3) (1S,3R) Research reagent (RUO)
(1R,3S)-3-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂ -COOH (C1), -NH₂ (C3) (1R,3S) Research use (neuroscience applications)
(1R,3R)-3-Hydroxy-cyclopentanecarboxylic acid C₆H₁₀O₃ -COOH (C1), -OH (C3) (1R,3R) Chiral synthon for pharmaceuticals

Key Observations :

  • Stereochemistry: The (1S,3R) configuration distinguishes it from analogs like (1R,3S)-3-aminocyclopentanecarboxylic acid, which may exhibit different receptor affinities .
  • Dimethyl Substituents: The 2,2-dimethyl groups in the dicarboxylic analog (C₁₀H₁₅NO₅) introduce steric hindrance, altering crystal packing and reactivity .

Biological Activity

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as C3001a, is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models of pain, and its implications for drug development.

C3001a acts primarily as a selective activator of the TREK (TWIK-related K+) channel family, specifically targeting TREK-1 and TREK-2 channels. These channels play a critical role in regulating neuronal excitability and are implicated in pain signaling pathways. By activating these channels, C3001a reduces the excitability of nociceptive neurons, which may contribute to its analgesic effects .

Neuropathic Pain

In studies involving mouse models of neuropathic pain, C3001a demonstrated significant analgesic properties. Specifically, it alleviated spontaneous pain and cold hyperalgesia, indicating its potential as a treatment for chronic pain conditions without the adverse effects commonly associated with opioids .

Acute Pancreatitis

C3001a was also tested in models of acute pancreatitis, where it showed promise by reducing mechanical allodynia and inflammation. This suggests that the compound may have broader applications in managing inflammatory pain conditions .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and effects observed in different studies involving this compound:

Study Model Effect Observed Mechanism
Neuropathic Pain Study Mouse ModelReduced spontaneous painTREK channel activation
Cold Hyperalgesia Study Mouse ModelAlleviation of cold sensitivityTREK channel activation
Acute Pancreatitis Study Mouse ModelDecreased mechanical allodyniaAnti-inflammatory effects via TREK activation

Case Studies

A notable case study involved the administration of C3001a in a controlled environment where its effects on nociceptive responses were monitored. The results indicated a marked reduction in pain scores compared to control groups receiving placebo treatments. This evidence supports the hypothesis that selective TREK channel activation can serve as an effective analgesic strategy.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid with high enantiomeric purity?

  • Methodology : Multi-step synthesis often begins with chiral precursors or employs asymmetric catalysis. For example, hydrolysis of protected intermediates (e.g., Boc-protected amines) under controlled conditions (lithium hydroxide in methanol/water) can yield the target compound. Purification via silica gel chromatography (hexane/ethyl acetate gradients) and crystallization ensures enantiopurity .
  • Key Data : HRMS and NMR (¹H, ¹³C, ¹⁹F) are critical for confirming structural integrity. For instance, distinct δ values in ¹H NMR (e.g., 12.61 ppm for carboxylic protons) and HRMS (e.g., [M+Na⁺] at 456.0502) validate synthesis success .

Q. Which analytical techniques are essential for characterizing this compound’s stereochemistry and purity?

  • Methodology :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases.
  • NMR Spectroscopy : Coupling constants (e.g., J = 16.9 Hz for diastereotopic protons) confirm stereochemistry .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess.
    • Validation : Cross-referencing with X-ray crystallography or computational models (DFT) resolves ambiguities in complex cases .

Q. How is this compound utilized in studying metabotropic glutamate receptors (mGluRs)?

  • Methodology : As a structural analog of (1S,3R)-ACPD, it acts as an mGluR agonist. Functional assays include:

  • Calcium Imaging : Measures receptor activation via intracellular Ca²⁺ flux in transfected HEK-293 cells.
  • Electrophysiology : Evaluates synaptic plasticity in hippocampal slices by monitoring fDR-VRP (fast dorsal root-evoked ventral root potentials) .
    • Relevance : Its carbamoyl group enhances stability compared to dicarboxylic analogs, making it suitable for in vivo studies .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to suppress diastereomer formation?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct cyclization stereochemistry.
  • Catalytic Asymmetric Hydrogenation : Employ Ir or Rh catalysts with chiral ligands (e.g., BINAP) for cyclopentane ring closure .
    • Troubleshooting : Monitor reaction kinetics (e.g., via LC-MS) to identify side products. Adjust solvent polarity (e.g., DMF vs. THF) to favor desired transition states .

Q. What computational approaches predict the compound’s binding affinity to mGluR subtypes?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions. For mGluR1, the carbamoyl group forms hydrogen bonds with Arg323 and Lys409 in the Venus flytrap domain .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) to predict binding kinetics .
    • Validation : Compare computational ΔG values with experimental EC₅₀ from radioligand displacement assays (³H-quisqualate) .

Q. How should contradictory pharmacological data (e.g., EC₅₀ variability) be resolved?

  • Methodology :

  • Purity Verification : Use orthogonal methods (HPLC, HRMS) to rule out impurities. For example, ≥97% purity (by NMR) minimizes off-target effects .
  • Assay Standardization : Control variables like buffer pH (7.4 vs. 7.0) and cell passage number in functional assays.
  • Meta-Analysis : Pool data from multiple studies (e.g., 10+ independent trials) to identify outliers and refine consensus EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.